molecular formula C16H15NO2 B6259568 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid CAS No. 1036548-19-2

4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid

Cat. No.: B6259568
CAS No.: 1036548-19-2
M. Wt: 253.3
InChI Key:
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Description

4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid is an organic compound with the molecular formula C16H15NO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 1,2,3,4-tetrahydroquinolin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where 1,2,3,4-tetrahydroquinoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzyl alcohol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid can be compared with other similar compounds such as:

Properties

CAS No.

1036548-19-2

Molecular Formula

C16H15NO2

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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